2,4-Difluoro-3-methylbenzoyl chloride
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Overview
Description
2,4-Difluoro-3-methylbenzoyl chloride: is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 3 position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methylbenzoyl chloride typically involves the chlorination of 2,4-difluoro-3-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,4-difluoro-3-methylbenzoyl group into aromatic compounds.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-difluoro-3-methylbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and phenols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Major Products Formed:
Amides and Esters: From nucleophilic substitution reactions.
Aromatic Ketones: From Friedel-Crafts acylation.
2,4-Difluoro-3-methylbenzoic Acid: From hydrolysis.
Scientific Research Applications
Chemistry: 2,4-Difluoro-3-methylbenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize fluorinated pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and polymers. The presence of fluorine atoms imparts unique properties to these products, such as increased resistance to degradation and improved performance .
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex molecules .
Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is utilized in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- 2,6-Difluoro-3-methylbenzoyl chloride
- 2,4-Difluorobenzoyl chloride
- 3-Methylbenzoyl chloride
Comparison:
- 2,6-Difluoro-3-methylbenzoyl chloride: Similar in structure but with fluorine atoms at the 2 and 6 positions. It exhibits similar reactivity but may have different steric and electronic properties .
- 2,4-Difluorobenzoyl chloride: Lacks the methyl group at the 3 position, which can influence its reactivity and the properties of its derivatives .
- 3-Methylbenzoyl chloride: Lacks the fluorine atoms, resulting in different reactivity and applications .
Uniqueness: The presence of both fluorine atoms and a methyl group in 2,4-Difluoro-3-methylbenzoyl chloride imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
2,4-difluoro-3-methylbenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-6(10)3-2-5(7(4)11)8(9)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMDDDOEASRDKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478298 |
Source
|
Record name | 2,4-Difluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112857-70-2 |
Source
|
Record name | 2,4-Difluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112857-70-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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